5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid
CAS No.:
Cat. No.: VC17707392
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O3 |
|---|---|
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H16O3/c1-7-9(10(12)13)5-8(14-7)6-11(2,3)4/h5H,6H2,1-4H3,(H,12,13) |
| Standard InChI Key | UMAYWENMTXRWDT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(O1)CC(C)(C)C)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a furan ring, a five-membered aromatic heterocycle with one oxygen atom. Substituents at positions 2, 3, and 5 introduce distinct steric and electronic effects:
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Position 2: A methyl group enhances electron density on the ring via its inductive effect.
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Position 3: A carboxylic acid group introduces hydrogen-bonding capability and acidity (pKa ~4–5).
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Position 5: A 2,2-dimethylpropyl (neopentyl) group contributes significant steric bulk, influencing reactivity and solubility.
The neopentyl group’s branched structure reduces conformational flexibility, making the compound a valuable model for studying steric effects in regioselective reactions.
Spectroscopic Characterization
Key spectroscopic features include:
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H NMR: Methyl groups resonate at δ~2.2–2.3 ppm, while the carboxylic acid proton appears as a broad singlet near δ~12.8 ppm. Furan ring protons exhibit coupling constants () of ~3.5 Hz, characteristic of vicinal coupling in aromatic systems.
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FT-IR: A strong C=O stretch at ~1700 cm confirms the carboxylic acid group, while furan ring vibrations appear at ~1500–1600 cm.
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Mass Spectrometry: The molecular ion peak at m/z 196.24 corresponds to the molecular weight, with fragmentation patterns reflecting cleavage of the neopentyl group and decarboxylation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate synthetic strategies:
Friedel-Crafts Alkylation Followed by Oxidation
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Alkylation: 2-Methylfuran undergoes Friedel-Crafts alkylation with 2,2-dimethylpropanol or its bromide derivative in the presence of a Lewis acid catalyst (e.g., AlCl). This step introduces the neopentyl group at the 5-position.
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Oxidation: The intermediate is oxidized using KMnO or CrO under acidic conditions to convert a methyl or hydroxymethyl group at position 3 into a carboxylic acid.
Direct Carboxylation
A metalation approach employs LDA (lithium diisopropylamide) to deprotonate the furan ring at position 3, followed by quenching with CO to install the carboxylic acid group.
Industrial-Scale Manufacturing
Industrial protocols emphasize cost efficiency and scalability:
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Catalyst Optimization: Zeolites or heterogeneous catalysts replace traditional Lewis acids to reduce waste.
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Continuous Flow Systems: Reaction conditions (e.g., 160–240°C, 10–20 bar pressure) enhance yield and purity.
Chemical Reactivity and Functionalization
Esterification and Amidation
The carboxylic acid group undergoes facile esterification:
For example, reaction with methanol yields methyl 5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylate, a precursor for further derivatization.
| Reaction Conditions | Yield | Catalyst |
|---|---|---|
| Methanol, HSO, reflux | ~90% | Acid catalysis |
Electrophilic Aromatic Substitution
The furan ring participates in Friedel-Crafts acylation, though steric hindrance from the neopentyl group limits reactivity. Zeolite catalysts (e.g., H-MFI) improve regioselectivity, favoring substitution at the less hindered 4-position.
Hydrogenation and Decarboxylation
Under hydrogenation conditions (H, Ru/Co catalysts), the furan ring reduces to a tetrahydrofuran derivative. Concurrent decarboxylation occurs at elevated temperatures (>200°C), yielding 5-(2,2-dimethylpropyl)-2-methylfuran.
Industrial and Materials Applications
Polymer Synthesis
The compound serves as a monomer for furan-based polyesters. Copolymerization with ethylene glycol produces materials with enhanced thermal stability (T ~120°C).
Coordination Chemistry
Transition metal complexes (e.g., Cu(II), Fe(III)) exhibit catalytic activity in oxidation reactions. For example, a Cu(II) complex accelerates benzyl alcohol oxidation to benzaldehyde (TOF ~200 h).
Environmental and Regulatory Considerations
Biodegradability
The compound’s branched alkyl chain impedes microbial degradation, leading to persistence in aquatic systems (half-life >60 days).
Toxicity Profile
Acute toxicity studies in rodents (LD >2000 mg/kg) classify it as low-risk, though chronic exposure data remain limited.
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